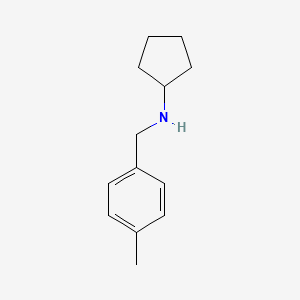

N-(4-methylbenzyl)cyclopentanamine

描述

N-(4-methylbenzyl)cyclopentanamine: is an organic compound with the molecular formula C13H19N It is characterized by a cyclopentane ring bonded to an amine group, which is further substituted with a 4-methylbenzyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)cyclopentanamine typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone and 4-methylbenzylamine.

Reductive Amination: Cyclopentanone undergoes reductive amination with 4-methylbenzylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures to facilitate the formation of the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

N-(4-methylbenzyl)cyclopentanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives of the benzyl group.

科学研究应用

N-(4-methylbenzyl)cyclopentanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which N-(4-methylbenzyl)cyclopentanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific context of its use.

相似化合物的比较

Similar Compounds

- N-(4-methylbenzyl)cyclopropanamine

- N-(4-methylbenzyl)cyclohexanamine

- N-(4-methylbenzyl)cycloheptanamine

Uniqueness

N-(4-methylbenzyl)cyclopentanamine is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs with different ring sizes, it may exhibit distinct properties that make it suitable for particular applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.

生物活性

N-(4-Methylbenzyl)cyclopentanamine is a compound that has garnered attention in scientific research for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its cyclopentane structure substituted with a 4-methylbenzyl group. The synthesis of this compound typically involves standard organic reactions such as amination and alkylation. The compound serves as a building block in the synthesis of more complex molecules and has applications in pharmaceuticals and specialty chemicals.

Synthesis Pathway

- Step 1: Formation of cyclopentanamine through cyclization reactions.

- Step 2: Substitution with 4-methylbenzyl chloride to yield this compound.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, influencing biochemical pathways relevant to therapeutic applications.

Biological Studies

Research indicates that this compound exhibits potential effects on:

- Enzyme Inhibition: Studies suggest it may inhibit specific enzymes, which could be beneficial in treating conditions like neurological disorders.

- Receptor Binding: The compound has been investigated for its binding affinity to serotonin receptors, particularly the 5-HT2C receptor, which is associated with antipsychotic activity .

Case Studies

- Antipsychotic Activity: In a study involving N-substituted (2-phenylcyclopropyl)methylamines, compounds similar to this compound were shown to have significant antipsychotic-like effects in animal models, demonstrating their potential therapeutic applications .

- Toxicological Assessment: Toxicity studies indicate that compounds structurally related to this compound do not show genotoxic properties, making them safer candidates for further drug development .

Biological Activity Summary

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibitor |

| N-[1-(4-methylphenyl)ethyl]cyclopentanamine | Structure | Receptor modulator |

| Benzyl acetate | Structure | Non-genotoxic |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-methylbenzyl)cyclopentanamine, and how do reaction conditions influence yield?

The synthesis typically involves reductive amination between 4-methylbenzylamine and cyclopentanone. Key parameters include:

- Catalyst selection : Sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature is widely used due to high efficiency and mild conditions .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve reaction homogeneity, while moisture-sensitive conditions prevent ketone side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yields range from 60–80%, depending on stoichiometric ratios .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- pH stability : Perform accelerated degradation studies in buffered solutions (pH 2–12) at 40°C. Monitor via HPLC-UV (λ = 254 nm) to detect hydrolysis products like 4-methylbenzyl alcohol and cyclopentanamine .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, suggesting storage below 25°C in inert atmospheres .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- NMR : ¹H NMR (CDCl₃) shows distinct signals for cyclopentyl protons (δ 1.5–2.1 ppm multiplet) and benzyl CH₂ (δ 3.7 ppm singlet). ¹³C NMR confirms the amine linkage at δ 50–55 ppm .

- HRMS : Molecular ion [M+H]⁺ at m/z 204.1752 (C₁₃H₂₀N⁺) validates the structure .

Advanced Research Questions

Q. How does structural modification of the cyclopentane or benzyl group affect biological activity?

Comparative SAR studies highlight:

Q. What methodologies enable radiolabeling of this compound for biodistribution studies?

Carbon-11 radiolabeling (¹¹C) at the methoxy or benzyl positions involves:

- Precursor synthesis : Use [¹¹C]methyl iodide in Pd-mediated cross-coupling reactions.

- Purification : Semi-preparative HPLC (C18 column, acetonitrile/water) achieves radiochemical purity >99% and specific activity ~78 GBq/µmol .

- In vivo tracking : PET imaging in rodents reveals rapid brain uptake (t₁/₂ = 15 min), suggesting CNS permeability .

Q. How can catalytic systems improve the scalability of this compound synthesis?

Ti(O-iPr)₄/EtMgBr-catalyzed cyclization of propargylamine intermediates enables one-pot synthesis with:

- Yield optimization : 69% yield under mild conditions (THF, 0°C).

- Stereocontrol : Chiral ligands (e.g., BINOL) induce enantioselectivity (ee >90%) for optically active derivatives .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported biological activities: How to validate target specificity?

- Case study : Conflicting dopamine receptor binding data (Ki = 0.8–5 µM) arise from assay variations (cell lines vs. tissue homogenates). Resolution strategies:

Q. Why do stability profiles vary across literature sources?

Variations in degradation rates (e.g., hydrolytic half-life = 7–30 days) stem from:

- Impurity effects : Trace aldehydes accelerate decomposition. Mitigate via rigorous drying (molecular sieves) .

- Analytical thresholds : HPLC detection limits (0.1% vs. 1%) influence reported stability .

属性

IUPAC Name |

N-[(4-methylphenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-13/h6-9,13-14H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHZDMWEUGLXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。